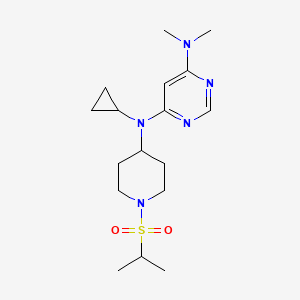

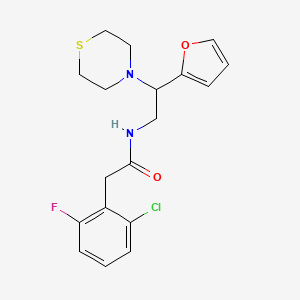

![molecular formula C23H22N4S B2797032 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 663218-78-8](/img/structure/B2797032.png)

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential. The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various spectroscopic techniques such as ATR-FTIR, NMR, and HRMS . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .科学的研究の応用

FLT3 Kinase Inhibition

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase involved in hematopoiesis. Imatinib has been investigated as a potential FLT3 inhibitor for FLT3-ITD positive acute myeloid leukemia (AML) . Its ability to target FLT3 signaling pathways makes it a promising candidate for combination therapies in AML treatment .

CDK Inhibition

Imatinib exhibits excellent inhibitory activity against cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with cancer progression. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole moiety enhances Imatinib’s potency against both FLT3 and CDKs .

Crystal Structure Studies

Structural characterization of Imatinib has revealed interesting insights. For instance, the freebase form of Imatinib, precipitated from a mixture with arginine, adopts an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Crystallographic studies have provided valuable information about its molecular interactions .

Safety And Hazards

将来の方向性

The future directions in the research of pyrimidine derivatives involve the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These findings highlight the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

特性

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4S/c1-26-12-14-27(15-13-26)22-19-16-20(17-8-4-2-5-9-17)28-23(19)25-21(24-22)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAGEBGBNJCNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

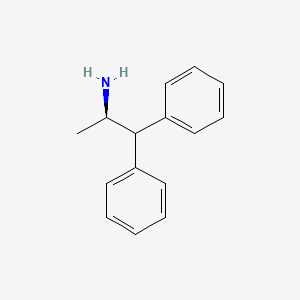

![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)

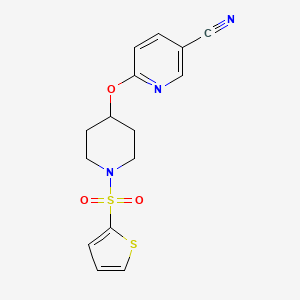

![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)

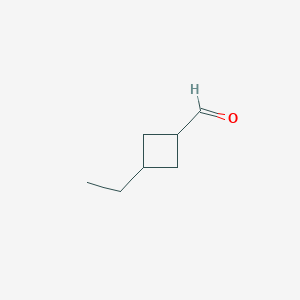

![2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796957.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)

![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)

![N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2796966.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2796971.png)